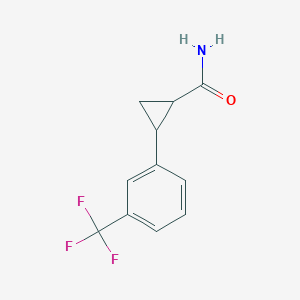

2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide

CAS No.: 1374509-36-0

Cat. No.: VC7501459

Molecular Formula: C11H10F3NO

Molecular Weight: 229.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1374509-36-0 |

|---|---|

| Molecular Formula | C11H10F3NO |

| Molecular Weight | 229.202 |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |

| Standard InChI | InChI=1S/C11H10F3NO/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H2,15,16) |

| Standard InChI Key | CHBQGFRKOKEJCF-UHFFFAOYSA-N |

| SMILES | C1C(C1C(=O)N)C2=CC(=CC=C2)C(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structure integrates three key components:

-

Cyclopropane ring: A strained three-membered carbon ring that influences molecular reactivity and conformation .

-

Carboxamide group: Provides hydrogen-bonding capacity, critical for interactions with biological targets.

-

Trifluoromethylphenyl group: The electron-withdrawing trifluoromethyl (-CF) group at the phenyl ring’s meta position modulates electronic properties and enhances bioavailability.

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1374509-36-0 | |

| Molecular Formula | ||

| Molecular Weight | 229.20 g/mol | |

| Purity | ≥95% |

Physical Properties

While specific data on melting/boiling points are unavailable, analogous compounds exhibit:

-

Low water solubility due to the hydrophobic trifluoromethyl group .

-

Stability under standard conditions, though decomposition may occur at elevated temperatures, releasing hydrogen fluoride or carbon oxides .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step strategies to construct the cyclopropane ring and introduce the trifluoromethylphenyl group.

Cyclopropane Ring Formation

A common method employs cycloaddition reactions between alkenes and carbenes. For example, the Simmons-Smith reaction uses diiodomethane and a zinc-copper couple to generate a cyclopropane ring .

Patent-Based Synthesis (WO2012046247A2)

A patent describes a related compound’s synthesis, offering insights into scalable methods :

-

Epoxide Ring Opening: Reacting 2-phenylacetonitrile with 2-(chloromethyl)oxirane in dimethylsulfoxide (DMSO) and toluene, catalyzed by sodium hydroxide and tetrabutylammonium bromide .

-

Phthalimide Condensation: Treating the intermediate with potassium phthalimide in dimethylformamide (DMF) .

-

Amide Formation: Reacting the acid chloride with diethylamine in methylene chloride .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaOH, DMSO, toluene, reflux | ~60% |

| 2 | K-phthalimide, DMF, 80°C | ~75% |

| 3 | SOCl, diethylamine, CHCl | ~85% |

Biological and Pharmaceutical Applications

Structure-Activity Relationships (SAR)

-

Cyclopropane Rigidity: Enhances binding affinity by reducing conformational flexibility .

-

Trifluoromethyl Group: Increases metabolic stability and membrane permeability.

| Hazard | Precaution |

|---|---|

| Skin Contact | Use nitrile gloves, wash immediately |

| Inhalation | Use fume hood, respiratory protection |

| Storage | Cool, dry place away from oxidizers |

Recent Research Developments

Drug Discovery Innovations

Recent patents highlight derivatives targeting:

-

Oncogenic Kinases: Cyclopropane carboxamides as ATP-competitive inhibitors .

-

Neurodegenerative Diseases: Modulating RIPK1 in Alzheimer’s models.

Synthetic Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume